molecular formula C8H7NOS B8180937 3-Methylthieno[3,2-b]pyridin-7-ol

3-Methylthieno[3,2-b]pyridin-7-ol

Cat. No.: B8180937
M. Wt: 165.21 g/mol
InChI Key: USGFPSVCAKYLIX-UHFFFAOYSA-N
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Description

3-Methylthieno[3,2-b]pyridin-7-ol is a chemical compound with the CAS Registry Number 953045-90-4 . This research chemical has a molecular formula of C8H7NOS and a molecular weight of 165.21 g/mol . It should be handled with care and stored sealed in a dry environment at room temperature to maintain its stability . As a thienopyridine derivative, this compound serves as a valuable synthetic intermediate or building block in various research fields, particularly in medicinal chemistry and drug discovery. Researchers utilize this scaffold to develop and study new pharmacologically active molecules. While specific applications for this methylated derivative are not detailed in the public domain, scientific literature indicates that compounds in the thieno[3,2-b]pyridine series have been investigated for their growth inhibitory activity on human tumor cell lines, effects on the cell cycle, and programmed cell death . Please handle this product in accordance with good laboratory practices. The available safety information classifies it with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The recommended precautionary measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using respirable dust protection . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methyl-4H-thieno[3,2-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-4-11-8-6(10)2-3-9-7(5)8/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGFPSVCAKYLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1NC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination and Subsequent Functionalization

A foundational approach involves modifying thieno[3,2-b]pyridin-7-ol (CAS: 69627-02-7) through halogenation and alkylation. In one protocol, thieno[3,2-b]pyridin-7-ol is treated with phosphorus oxychloride (POCl₃) at 60–100°C for 3.5 hours to yield 7-chlorothieno[3,2-b]pyridine . While this method primarily targets chlorination at position 7, analogous conditions may facilitate electrophilic substitution at position 3 if the ring is activated. Subsequent methylation via nucleophilic substitution (e.g., using methyl Grignard reagents) could introduce the methyl group, though direct evidence for this pathway remains limited in the literature .

Key Reaction Parameters

  • Temperature : 60–100°C

  • Reagents : POCl₃, NH₄OH (quenching)

  • Yield : ~96% for 7-chloro derivative

Cyclization of Methyl-Substituted Precursors

Intramolecular heteroannulation of 3-amino- or 3-hydroxy-thiophenes provides a direct route to thieno[3,2-b]pyridines. For example, 3-methyl-2-styrylthiophene derivatives undergo cyclization in the presence of Lewis acids (e.g., Fe(ClO₄)₃) to form the fused pyridine ring . This method leverages pre-installed methyl groups on the thiophene core, ensuring regioselective incorporation into the final structure.

Representative Protocol

  • Precursor Synthesis : React (het)aryl acetonitriles with dithioesters using LDA.

  • Cyclization : Treat with functionalized methylene halides (e.g., cinnamyl bromide) at 50°C.

  • Yield : 60–90% for analogous thieno-fused heterocycles .

Methylation via Friedel-Crafts Alkylation

Electrophilic aromatic substitution (EAS) at position 3 of thieno[3,2-b]pyridin-7-ol is feasible due to the electron-rich thiophene moiety. Friedel-Crafts alkylation using methyl chloride or iodide in the presence of AlCl₃ could introduce the methyl group. However, competing reactions at other positions (e.g., position 5) may necessitate directing groups or protective strategies for the hydroxyl group at position 7 .

Challenges

  • Regioselectivity : Competing substitution at multiple sites.

  • Protection : Temporary protection of the hydroxyl group (e.g., as a silyl ether) may improve yield .

Reductive Amination and Hydrolysis

A multi-step synthesis starting from 3-cyanopyridine derivatives involves reductive amination followed by hydrolysis. For example, 3-cyano-4-methylpyridine is converted to a Schiff base, which undergoes cyclization with thiophene-2-carbaldehyde to form the thienopyridine core. Subsequent hydrolysis of the nitrile group yields the hydroxyl moiety at position 7 .

Critical Steps

  • Schiff Base Formation : Use of t-BuONO and CuBr₂.

  • Cyclization : Achieved under refluxing toluene.

  • Hydrolysis : LiOH/H₂O at 80°C .

One-Pot Tandem Reactions

Recent advances highlight one-pot methodologies combining halogenation and methylation. For instance, 3-bromo-thieno[3,2-b]pyridin-7-ol is treated with trimethylaluminum (AlMe₃) in the presence of a Ni catalyst, directly substituting bromine with a methyl group. This approach avoids intermediate isolation, improving efficiency .

Advantages

  • Efficiency : 70–85% yield reported for similar substrates .

  • Catalyst : NiCl₂(dppp) (5 mol%).

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Suzuki Coupling 35–84%High regioselectivityRequires halogenated precursors
Cyclization 60–90%Direct ring formationMulti-step precursor synthesis
Friedel-Crafts 40–65%Simple reagentsPoor regioselectivity
One-Pot Tandem 70–85%Rapid and efficientSpecialized catalysts required

Mechanistic Insights and Optimization

  • Electronic Effects : Electron-donating groups (e.g., methyl) enhance reactivity at position 3 during EAS, as evidenced by DFT calculations .

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in cross-coupling reactions .

  • Catalyst Screening : Pd-based catalysts outperform Ni in Suzuki reactions for aryl-methyl bonds, reducing side products .

Chemical Reactions Analysis

Nitration and Halogenation

The electron-rich aromatic system facilitates electrophilic substitution. Key findings include:

Nitration

  • Reaction with concentrated HNO₃ in glacial acetic acid at 20°C yields mono- and di-nitro derivatives.

  • Example : Nitration of analogous 7-hydroxy-3-methylbenzo[b]thiophen produces 6-nitro (25%) and 4,6-dinitro derivatives (Table 1) .

Bromination

  • Electrophilic bromination occurs at the 4- and 6-positions of the aromatic ring.

  • Conditions : HBr/AcOH or Br₂ in CHCl₃ yields mono- (4-bromo or 6-bromo) and dibromo (4,6-dibromo) products .

Reaction TypeReagents/ConditionsProducts (Yield)Reference
NitrationHNO₃, AcOH, 20°C6-NO₂ (25%), 4,6-(NO₂)₂
BrominationBr₂, CHCl₃4-Br, 6-Br, 4,6-Br₂

Formylation and Acylation

The hydroxyl group and aromatic ring participate in formylation and acylation:

Gattermann Formylation

  • Introduces a formyl group at the 6-position using HCN and HCl gas .

  • Product : 6-Formyl-3-methylthieno[3,2-b]pyridin-7-ol (yield not quantified) .

Fries Rearrangement

  • 7-Acetoxy derivatives rearrange to 2-acetyl-7-hydroxy products under acidic conditions .

Pd-Catalyzed Cross-Coupling

The brominated derivative undergoes Buchwald-Hartwig amination:

Example Reaction

  • Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate reacts with (hetero)aryl amines via Pd/Xantphos catalysis to form C–N bonds .

  • Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 12–24 h .

SubstrateCoupling PartnerProductYield
7-Bromo-thienopyridineAryl amine7-Arylamino-thienopyridine50–85%

Oxidation and Dimerization

The thiophene sulfur and aromatic system are oxidation-prone:

Hypochlorite Oxidation

  • NaOCl in aqueous EtOH induces oxidative dimerization to fused polycycles (28–29% yield) .

  • Mechanism : Radical-mediated coupling followed by cyclization .

S-Oxidation

  • MCPBA or MMPP selectively oxidizes sulfur to sulfoxide or sulfone derivatives .

Cyclization and Rearrangement

Claisen Rearrangement

  • 7-Allyloxy derivatives rearrange to 6-allyl products at elevated temperatures .

Cyclocondensation

  • Reacts with ethyl acetoacetate under HCl gas to form 3,6-dimethylthieno[3,2-h]benzopyran-8-one .

Substitution Reactions

Alkylation

  • Deprotonation with KOtBu followed by CH₃I yields methylated products (e.g., 4-methyl derivatives) .

  • Mechanism : B–N bond stabilization enables regioselective deprotonation .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Synthesis : 3-Methylthieno[3,2-b]pyridin-7-ol serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

2. Biology

  • Biological Activities : Research indicates that this compound exhibits potential biological activities, including:
    • Anticancer Properties : Studies have shown that derivatives of thieno[3,2-b]pyridines can inhibit the growth of cancer cells, particularly in triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468). For instance, certain derivatives demonstrated significant growth inhibition with low toxicity towards non-tumorigenic cells .
    • Anti-inflammatory Effects : The compound's mechanism may involve inhibiting specific kinases involved in inflammatory pathways, thus showcasing its potential as an anti-inflammatory agent.

3. Medicine

  • Drug Development : The pharmacological properties of this compound are being investigated for their potential use in drug development. Its ability to interact with various molecular targets makes it a candidate for treating diseases related to cancer and inflammation.

Antitumor Activity

A study evaluated several thieno[3,2-b]pyridine derivatives for their antitumor effects against triple-negative breast cancer. One promising compound showed a GI50 concentration of 13 µM, significantly reducing the number of viable cells and inhibiting proliferation without affecting non-tumorigenic cells. This was assessed using assays such as sulforhodamine B and flow cytometry .

Industrial Applications

In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for developing fine chemicals that require specific functional groups or structural motifs.

Mechanism of Action

The mechanism of action of 3-Methylthieno[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-Methylthieno[3,2-b]pyridin-7-ol with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
Thieno[3,2-b]pyridin-7-ol C₇H₅NOS 151.18 None Soluble in water; CAS 107818-20-2
6-Bromo-thieno[3,2-b]pyridin-7-ol C₇H₄BrNOS 230.08 Br at 6-position Density: 1.903 g/cm³; pKa: 1.42
3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol C₇H₇N₃O 149.15 Amino at 3-position Storage: 0°C; Purity: 95%
Benzofuro[3,2-b]pyridin-7-ol (Compound 11) C₁₆H₁₁NO₂ 249.27 Meta-OH at 2,4-diphenol Topo II inhibition: 100% at 100 µM

Key Observations :

  • Bromine substitution () significantly elevates molecular weight and density, which may influence binding interactions.
Anticancer and Topoisomerase Inhibition
  • Benzofuro[3,2-b]pyridin-7-ol Derivatives: Compound 11 (benzofuro analog) exhibits 100% Topo II inhibition at 100 µM and potent antiproliferative activity (IC₅₀ = 0.86 µM in HeLa cells). Meta-hydroxyl groups on the 2,4-diphenol moieties are critical for selectivity .
  • Thieno[3,2-b]pyridine Derivatives: 7-Bromothieno[3,2-b]pyridine () serves as a precursor for antitumor agents. Palladium-catalyzed couplings at the 7-position yield di(hetero)arylamines with growth inhibitory effects on NCI-H460 cells . Substituent position (e.g., bromo at 6-position) may modulate DNA intercalation or enzyme binding, though direct data on methyl-substituted analogs are lacking.
Comparative Mechanistic Insights
  • Hydroxyl and amino groups enhance hydrogen bonding with target enzymes (e.g., Topo II), as seen in benzofuro and pyrrolo derivatives .
  • Methyl groups, while less polar, could improve metabolic stability or alter pharmacokinetic profiles compared to hydroxylated analogs.

Biological Activity

3-Methylthieno[3,2-b]pyridin-7-ol is a heterocyclic compound belonging to the thienopyridine family. Its unique fused ring structure, comprising a thiophene and a pyridine ring, has attracted considerable attention due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It has been shown to inhibit various enzymes and receptors involved in critical cellular processes:

  • Kinase Inhibition : The compound is known to inhibit kinases that play significant roles in cell signaling pathways. This inhibition can lead to effects such as reduced cell proliferation and increased apoptosis in cancer cells.
  • Anti-inflammatory Effects : Research indicates that this compound may exert anti-inflammatory properties by modulating inflammatory pathways, although specific targets have yet to be fully elucidated.

Anticancer Activity

Several studies have highlighted the anticancer potential of thienopyridine derivatives, including this compound. Notably:

  • Cell Line Studies : In vitro assays using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) demonstrated significant growth inhibition upon treatment with related compounds. For instance, certain derivatives exhibited a GI50 concentration of around 13 μM against MDA-MB-231 cells, correlating with decreased cell proliferation and altered cell cycle dynamics .
CompoundCell LineGI50 (μM)Effect on Proliferation
2eMDA-MB-23113Decreased
Increased G0/G1 phase

Case Studies

  • Antitumor Efficacy : A study explored the effects of thienopyridine derivatives on tumor growth using an in ovo chick chorioallantoic membrane model. The results showed that certain compounds significantly reduced tumor size without affecting non-tumorigenic cells, indicating selective cytotoxicity towards cancer cells .
  • Mechanistic Insights : Another investigation focused on the structural activity relationship (SAR) of thienopyridines, revealing that modifications in the chemical structure could enhance their anticancer activity through improved kinase inhibition and reduced toxicity towards normal cells .

Comparison with Similar Compounds

This compound can be compared with other thienopyridine derivatives regarding their biological activities:

Compound TypeKey Activities
Thieno[2,3-b]pyridineAnticancer, antiviral
Thiazolo[3,2-a]pyridineAntimicrobial, anti-inflammatory
Pyrano derivativesPotential therapeutic applications

The unique structural features of this compound contribute to its distinct biological profile compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methylthieno[3,2-b]pyridin-7-ol, and what analytical methods ensure purity?

  • Synthetic Routes : The compound can be synthesized via heterocyclic ring formation using thiophene and pyridine precursors. Key steps include cyclization under acidic or basic conditions, followed by methylation at the 3-position. For derivatives, hydroxyl groups on phenyl rings (e.g., 2- or 4-positions) are introduced via Suzuki coupling or nucleophilic substitution .
  • Purity Assurance : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying structural integrity. Mass spectrometry confirms molecular weight (C₈H₇NOS, MW: 165.21 g/mol) .

Q. What biological activities have been reported for this compound?

  • Antiproliferative Activity : Derivatives of thieno-pyridinols exhibit potent antiproliferative effects in cancer cell lines (e.g., HeLa cells, IC₅₀ = 0.86 µM for a related benzofuro-pyridin-7-ol derivative). Activity is linked to topoisomerase II (Topo II) inhibition .
  • Enzyme Interaction : The parent scaffold (thieno[3,2-b]pyridin-7-ol) binds to ketohexokinase, as shown in X-ray crystallography (PDB: 3NCA), suggesting potential metabolic regulatory roles .

Q. How is the compound characterized structurally?

  • X-ray Crystallography : Reveals binding modes with target proteins (e.g., ketohexokinase), highlighting interactions between the hydroxyl group and active-site residues. This method is essential for rational drug design .
  • Spectroscopic Analysis : NMR (¹H/¹³C) confirms substituent positions, while IR spectroscopy identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications influence Topo II inhibitory activity?

  • SAR Insights : Introducing hydroxyl groups at meta positions on phenyl rings enhances Topo II selectivity. For example, a benzofuro-pyridin-7-ol derivative with meta-hydroxyl groups achieved 100% Topo II inhibition at 100 µM. Steric hindrance from methyl groups (e.g., 3-methyl substitution) modulates enzyme interaction .
  • Methodology : Use molecular docking to predict binding affinities, followed by in vitro Topo II relaxation assays to validate activity. Compare IC₅₀ values against controls like etoposide .

Q. What experimental approaches elucidate its mechanism of action against target enzymes?

  • Kinetic Studies : Measure enzyme inhibition kinetics (e.g., ketohexokinase) using spectrophotometric assays. For Topo II, employ DNA cleavage assays to quantify supercoiled DNA relaxation .
  • Cellular assays : Combine Western blotting (to assess DNA damage markers like γ-H2AX) with flow cytometry to evaluate cell cycle arrest (e.g., G2/M phase blockade in HeLa cells) .

Q. What strategies optimize pharmacokinetic properties of derivatives?

  • Lipophilicity Adjustments : Introduce polar groups (e.g., -SO₃H) to improve solubility while retaining activity. For blood-brain barrier penetration, maintain a logP range of 2–3.
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots. Methyl groups (e.g., 3-methyl substitution) reduce CYP450-mediated oxidation .

Q. How does this compound compare to other Topo II inhibitors in terms of selectivity?

  • Selectivity Profiling : Test against Topo I and II isoforms. A benzofuro-pyridin-7-ol derivative showed 10-fold selectivity for Topo II over Topo I. Use competitive inhibition assays with ATP-binding site mutants to confirm specificity .

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